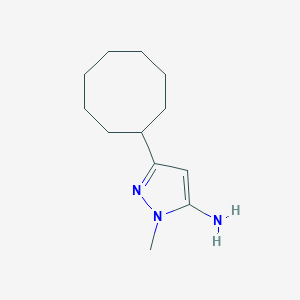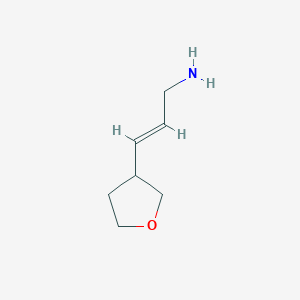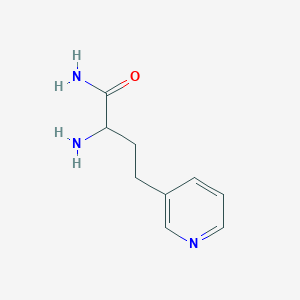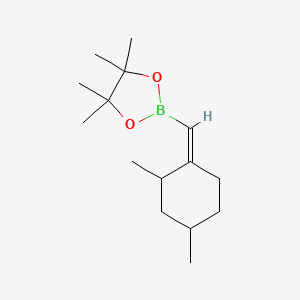![molecular formula C11H15BF2O2S B15326065 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a thiophene ring substituted with a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via electrophilic fluorination using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.
Formation of the Boronic Ester: The final step involves the formation of the boronic ester by reacting the difluoromethyl-substituted thiophene with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophilic Fluorinating Agents: Such as sulfur tetrafluoride for introducing the difluoromethyl group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Wirkmechanismus
The primary mechanism of action for 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole: A compound with similar structural features and applications.
Fluorinated Thiophenes: Compounds with fluorine atoms in the 2- and 3-positions of the thiophene ring.
Uniqueness
2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoromethyl-substituted thiophene ring and a boronic ester group, making it highly effective in Suzuki-Miyaura cross-coupling reactions. This combination allows for efficient formation of carbon-carbon bonds and offers versatility in organic synthesis .
Eigenschaften
Molekularformel |
C11H15BF2O2S |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-17-5-7(8)9(13)14/h5-6,9H,1-4H3 |
InChI-Schlüssel |
WRICMQXZLDWWLK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


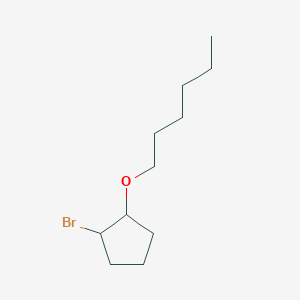
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
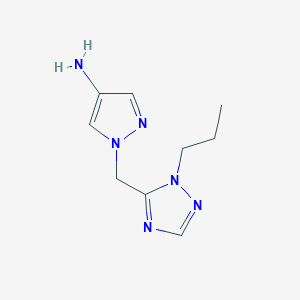
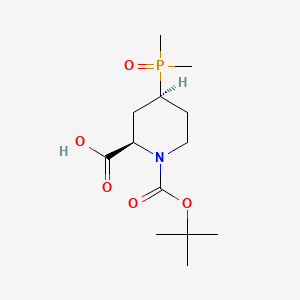

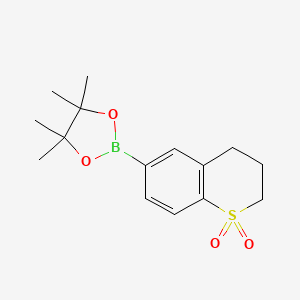
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
